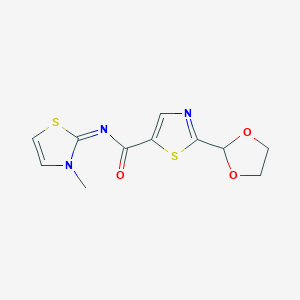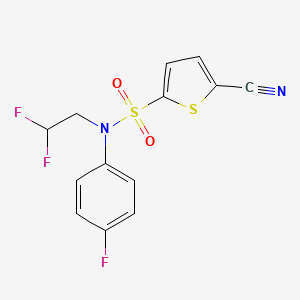![molecular formula C16H13ClFN5O B6626881 2-amino-5-chloro-3-fluoro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide](/img/structure/B6626881.png)
2-amino-5-chloro-3-fluoro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-chloro-3-fluoro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide is a complex organic compound that belongs to the class of substituted benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-3-fluoro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-chloro-5-fluorobenzonitrile, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with 3-(1,2,4-triazol-1-yl)benzyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale-up by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine).
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, potentially altering the compound’s biological activity.
Coupling Reactions: The triazole ring can engage in various coupling reactions, facilitating the formation of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 2-amino-5-chloro-3-fluoro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes involved in disease pathways, offering new avenues for treatment.
Industry
Industrially, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-3-fluoro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-3-fluorobenzamide: Lacks the triazole ring, making it less versatile in biological applications.
3-fluoro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide: Similar structure but without the amino and chloro substituents, affecting its reactivity and biological activity.
Uniqueness
The unique combination of the amino, chloro, and fluoro substituents along with the triazole ring in 2-amino-5-chloro-3-fluoro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide provides a distinct profile of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-5-chloro-3-fluoro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-5-13(15(19)14(18)6-11)16(24)21-7-10-2-1-3-12(4-10)23-9-20-8-22-23/h1-6,8-9H,7,19H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOJOUVQMUWIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CNC(=O)C3=C(C(=CC(=C3)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate](/img/structure/B6626818.png)


![2-(1,3-dioxolan-2-yl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6626847.png)

![N-[2-(difluoromethoxy)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626852.png)
![1-(2,2-difluoroethyl)-N-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6626853.png)
![2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626858.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6626870.png)
![1-(2,2-difluoroethyl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6626875.png)
![N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6626893.png)
![Methyl 2-[3-[[1-(3-fluorophenyl)cyclopropyl]carbamoyl]furan-2-yl]acetate](/img/structure/B6626898.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6626900.png)
